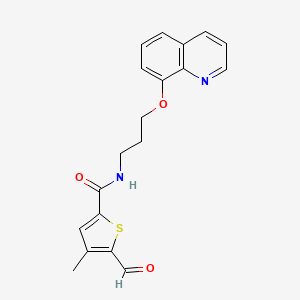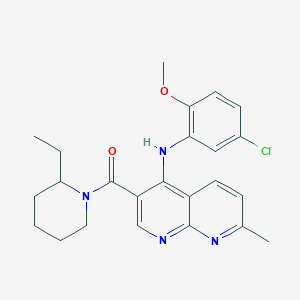
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide is based on a thiophene core, a five-membered ring made up of one sulfur atom . The thiophene core is substituted with various functional groups to form the final compound .Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, can be used with thiophene derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
Thiophene, the core structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Reactivity
Compounds structurally related to "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" have been synthesized and investigated for their reactivity. For instance, Aleksandrov et al. (2020) detailed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, focusing on electrophilic substitution reactions which led to the formation of various derivatives exclusively substituted at the 5-position of the thiophene ring. Such research underscores the versatility of thiophene and quinoline derivatives in chemical synthesis, offering insights into potential pathways for the synthesis and functionalization of the compound (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
The structural framework of quinoline and thiophene derivatives is frequently explored for pharmacological potential. Mahesh et al. (2010) designed and synthesized a novel series of quinoxalin-2-carboxamides, evaluated as 5-HT3 receptor antagonists for managing depression. Their findings highlight the significance of the aromatic residue in interacting with the receptor, providing a template for investigating the pharmacological activities of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" in similar contexts (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).
Antimicrobial and Antitubercular Activity
Research into similar compounds has also revealed antimicrobial and antitubercular properties, suggesting possible applications in developing new antibiotics. Holla et al. (2006) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, offering a foundation for studying the antimicrobial properties of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Future Directions
Thiophene-based analogs, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, continue to attract interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the investigation of new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
5-formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-11-16(25-17(13)12-22)19(23)21-9-4-10-24-15-7-2-5-14-6-3-8-20-18(14)15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVLKGNWCGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)


![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)

![1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole](/img/structure/B2767375.png)

![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)
